Cas no 1483952-83-5 (2-CYCLOBUTYL-4-HYDRAZINYLPYRIMIDINE)

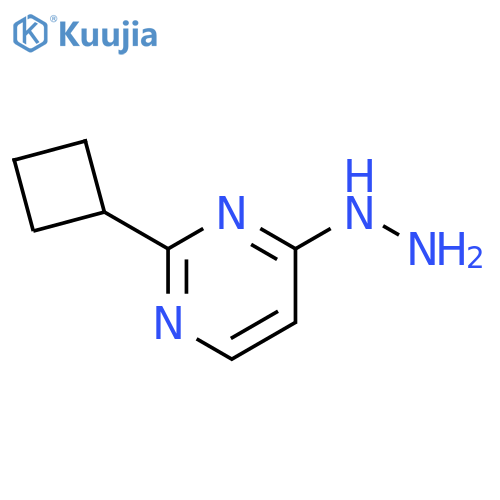

1483952-83-5 structure

商品名:2-CYCLOBUTYL-4-HYDRAZINYLPYRIMIDINE

CAS番号:1483952-83-5

MF:C8H12N4

メガワット:164.207680702209

MDL:MFCD21117904

CID:5243714

2-CYCLOBUTYL-4-HYDRAZINYLPYRIMIDINE 化学的及び物理的性質

名前と識別子

-

- Pyrimidine, 2-cyclobutyl-4-hydrazinyl-

- 2-CYCLOBUTYL-4-HYDRAZINYLPYRIMIDINE

-

- MDL: MFCD21117904

- インチ: 1S/C8H12N4/c9-12-7-4-5-10-8(11-7)6-2-1-3-6/h4-6H,1-3,9H2,(H,10,11,12)

- InChIKey: RRCWVAZMJOWSJO-UHFFFAOYSA-N

- ほほえんだ: C1(C2CCC2)=NC=CC(NN)=N1

2-CYCLOBUTYL-4-HYDRAZINYLPYRIMIDINE 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-277248-2.5g |

2-CYCLOBUTYL-4-HYDRAZINYLPYRIMIDINE |

1483952-83-5 | 2.5g |

$1531.0 | 2023-09-10 | ||

| Enamine | EN300-277248-10.0g |

2-CYCLOBUTYL-4-HYDRAZINYLPYRIMIDINE |

1483952-83-5 | 10.0g |

$2438.0 | 2023-03-01 | ||

| Enamine | EN300-277248-5g |

2-CYCLOBUTYL-4-HYDRAZINYLPYRIMIDINE |

1483952-83-5 | 5g |

$1939.0 | 2023-09-10 | ||

| Enamine | EN300-277248-10g |

2-CYCLOBUTYL-4-HYDRAZINYLPYRIMIDINE |

1483952-83-5 | 10g |

$2438.0 | 2023-09-10 | ||

| Enamine | EN300-277248-1.0g |

2-CYCLOBUTYL-4-HYDRAZINYLPYRIMIDINE |

1483952-83-5 | 1.0g |

$739.0 | 2023-03-01 | ||

| Enamine | EN300-277248-5.0g |

2-CYCLOBUTYL-4-HYDRAZINYLPYRIMIDINE |

1483952-83-5 | 5.0g |

$1939.0 | 2023-03-01 | ||

| Enamine | EN300-277248-1g |

2-CYCLOBUTYL-4-HYDRAZINYLPYRIMIDINE |

1483952-83-5 | 1g |

$739.0 | 2023-09-10 |

2-CYCLOBUTYL-4-HYDRAZINYLPYRIMIDINE 関連文献

-

William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236

-

Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642

-

Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331

-

Lin Wang,Zhi-Gang Ma,Xiao-Jing Wei,Qing-Yuan Meng,Deng-Tao Yang,Shao-Fu Du,Zi-Fei Chen,Li-Zhu Wu,Qiang Liu Green Chem., 2014,16, 3752-3757

-

Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449

1483952-83-5 (2-CYCLOBUTYL-4-HYDRAZINYLPYRIMIDINE) 関連製品

- 2228664-74-0(tert-butyl N-2-(2-amino-3-hydroxy-2-methylpropyl)-5-chlorophenylcarbamate)

- 2034568-06-2(1-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-3-(oxolan-2-yl)methylurea)

- 1131622-26-8(3-N-Cbz-3-methylbutane-1,3-diamine)

- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)

- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)

- 1393590-47-0(2-{(benzyloxy)carbonylamino}-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)

- 2137585-12-5(5-amino-3-bromo-1-({spiro2.2pentan-1-yl}methyl)-1,2-dihydropyridin-2-one)

- 1267109-65-8(5-Thiazoleacetic acid, 2-(aminomethyl)-4-methyl-)

- 2649034-23-9(5-(isocyanatomethyl)-3-methoxy-1,2-oxazole)

- 924859-11-0(<br>5-(7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-4,5-dihydro-isoxazole-3-carboxyli c acid ethyl ester)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量